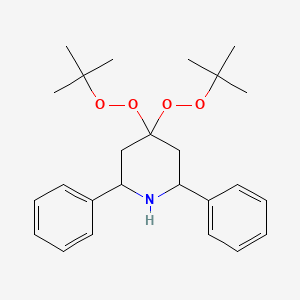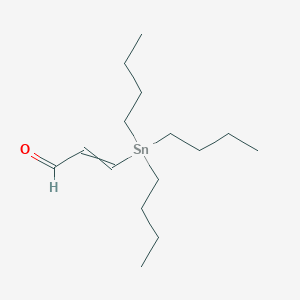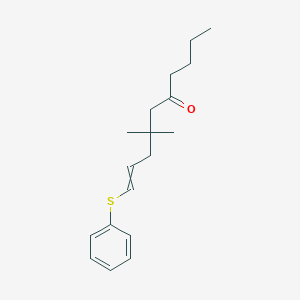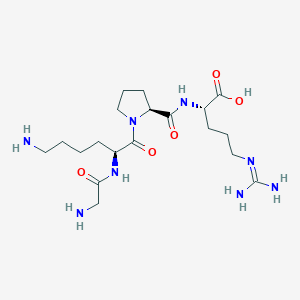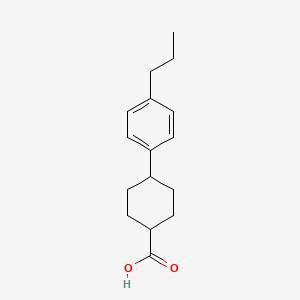
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a propylphenyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The process typically includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield cyclohexanecarboxylic acid.
Substitution Reaction: The cyclohexanecarboxylic acid undergoes a substitution reaction with 4-propylphenyl halide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and substitution processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as halides, to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acid chlorides.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol or cyclohexanone.
Substitution: Cyclohexanecarbonyl chloride.
Aplicaciones Científicas De Investigación
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The propylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: A simpler analog without the propylphenyl group.
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: A similar compound with a chlorine substituent instead of a propyl group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a propylphenyl group.
Uniqueness: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the propylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
85230-04-2 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
4-(4-propylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3,(H,17,18) |
Clave InChI |
YOXTXHPMOBOZQO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


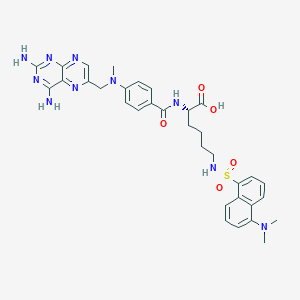
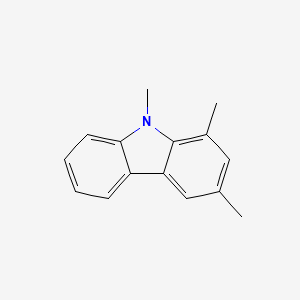
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
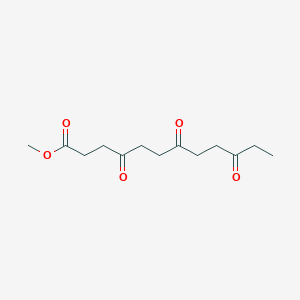
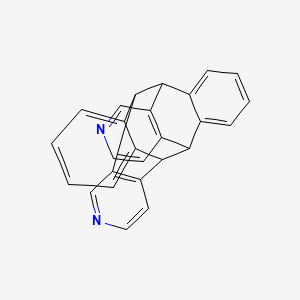
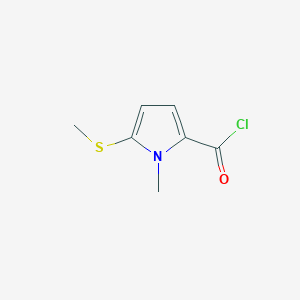
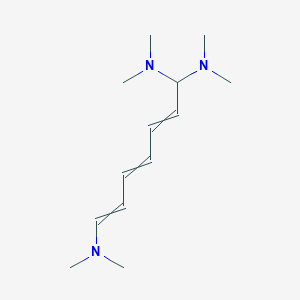
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
